molecular formula C46H32N6O4 B11541294 bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate CAS No. 339250-22-5

bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate

Cat. No.: B11541294
CAS No.: 339250-22-5
M. Wt: 732.8 g/mol
InChI Key: BENVPNAGBNSUDL-UHFFFAOYSA-N
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Description

Bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate: is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and azo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate typically involves a multi-step process:

  • Formation of Azo Compound:

      Starting Materials: Aniline derivatives.

      Reaction: Diazotization followed by azo coupling.

      Conditions: Acidic medium (e.g., HCl) and low temperature (0-5°C).

  • Schiff Base Formation:

      Starting Materials: Azo compound and aldehyde.

      Reaction: Condensation reaction.

      Conditions: Mild heating (50-70°C) and solvent such as ethanol.

  • Esterification:

      Starting Materials: Schiff base and benzene-1,2-dicarboxylic acid.

      Reaction: Esterification using a dehydrating agent.

      Conditions: Reflux in an organic solvent (e.g., toluene) with a catalyst (e.g., sulfuric acid).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes continuous flow reactors for diazotization and coupling reactions, and the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

      Conditions: Aqueous or organic solvents, room temperature to mild heating.

      Products: Oxidized derivatives with altered functional groups.

  • Reduction:

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

      Conditions: Solvents like ethanol or THF, room temperature.

      Products: Reduced azo groups to amines.

  • Substitution:

      Reagents: Halogenating agents (e.g., N-bromosuccinimide).

      Conditions: Organic solvents, mild heating.

      Products: Halogenated derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: KMnO₄, H₂O₂.

    Reducing Agents: NaBH₄, LiAlH₄.

    Solvents: Ethanol, THF, toluene.

    Catalysts: Sulfuric acid, palladium on carbon (Pd/C).

Scientific Research Applications

Chemistry:

    Dye and Pigment Industry: Used as a dye due to its vivid color and stability.

    Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Biology and Medicine:

    Biological Staining: Used in histology for staining tissues.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry:

    Materials Science: Utilized in the development of advanced materials with specific optical properties.

    Polymer Chemistry: Incorporated into polymers to impart color and enhance properties.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects primarily through its interaction with light and its ability to undergo reversible changes in structure (photoisomerization). This property is exploited in applications such as photoresponsive materials and sensors.

Comparison with Similar Compounds

  • Bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,3-dicarboxylate
  • Bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,4-dicarboxylate

Comparison:

  • Structural Differences: The position of the carboxylate groups (1,2- vs. 1,3- vs. 1,4-) affects the compound’s physical and chemical properties.
  • Unique Properties: The 1,2-dicarboxylate derivative may exhibit different solubility and reactivity compared to its 1,3- and 1,4-counterparts, making it suitable for specific applications.

This detailed overview provides a comprehensive understanding of bis{4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl} benzene-1,2-dicarboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

339250-22-5

Molecular Formula

C46H32N6O4

Molecular Weight

732.8 g/mol

IUPAC Name

bis[4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] benzene-1,2-dicarboxylate

InChI

InChI=1S/C46H32N6O4/c53-45(55-41-27-15-33(16-28-41)31-47-35-19-23-39(24-20-35)51-49-37-9-3-1-4-10-37)43-13-7-8-14-44(43)46(54)56-42-29-17-34(18-30-42)32-48-36-21-25-40(26-22-36)52-50-38-11-5-2-6-12-38/h1-32H

InChI Key

BENVPNAGBNSUDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4C(=O)OC5=CC=C(C=C5)C=NC6=CC=C(C=C6)N=NC7=CC=CC=C7

Origin of Product

United States

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